molecular formula C16H17NO3 B8132084 (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Cat. No.: B8132084
M. Wt: 271.31 g/mol
InChI Key: ZTGSRCQPKWGKQB-HNNXBMFYSA-N
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Description

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is an organic compound that belongs to the class of amino acid derivatives It features a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(benzyloxy)benzaldehyde and methyl glycinate.

    Formation of Schiff Base: The aldehyde group of 4-(benzyloxy)benzaldehyde reacts with the amino group of methyl glycinate to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate: The enantiomer of the compound, which may have different biological activities.

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate: A similar compound with a hydroxyl group instead of a benzyloxy group.

    Methyl 2-amino-2-(4-methoxyphenyl)acetate: Another analog with a methoxy group.

Uniqueness

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is unique due to its specific chiral configuration and the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(4-phenylmethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGSRCQPKWGKQB-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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